Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate
Brand Name: Vulcanchem
CAS No.: 923195-96-4
VCID: VC6374609
InChI: InChI=1S/C12H12N2O5S2/c1-18-10(15)7-20-12-14-13-11(19-12)8-3-5-9(6-4-8)21(2,16)17/h3-6H,7H2,1-2H3
SMILES: COC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)C
Molecular Formula: C12H12N2O5S2
Molecular Weight: 328.36

Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

CAS No.: 923195-96-4

Cat. No.: VC6374609

Molecular Formula: C12H12N2O5S2

Molecular Weight: 328.36

* For research use only. Not for human or veterinary use.

Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate - 923195-96-4

Specification

CAS No. 923195-96-4
Molecular Formula C12H12N2O5S2
Molecular Weight 328.36
IUPAC Name methyl 2-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Standard InChI InChI=1S/C12H12N2O5S2/c1-18-10(15)7-20-12-14-13-11(19-12)8-3-5-9(6-4-8)21(2,16)17/h3-6H,7H2,1-2H3
Standard InChI Key NNWWTHZJMLQMTL-UHFFFAOYSA-N
SMILES COC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical domains:

  • Methylsulfonylphenyl Group: The para-substituted methylsulfonyl (SO2CH3-\text{SO}_2\text{CH}_3) group on the phenyl ring confers strong electron-withdrawing properties, enhancing stability and influencing intermolecular interactions .

  • 1,3,4-Oxadiazole Ring: This five-membered heterocycle contains two nitrogen atoms and one oxygen atom, contributing to aromaticity and metabolic resistance. The oxadiazole scaffold is prevalent in pharmaceuticals due to its bioavailability and hydrogen-bonding capacity .

  • Sulfanylacetate Moiety: The thioether (S-\text{S}-) linkage connects the oxadiazole to a methyl ester group, introducing potential for prodrug activation or hydrolytic cleavage.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC12H12N2O5S2\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{5}\text{S}_{2}
Molecular Weight328.36 g/mol
IUPAC NameMethyl 2-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
SMILESCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)C
SolubilityNot experimentally determined

The absence of solubility data underscores the need for empirical studies to assess its pharmacokinetic behavior.

Synthesis and Reaction Pathways

Table 2: Hypothetical Synthesis Steps

StepReaction DescriptionReagents/Conditions
1Cyclization to oxadiazoleHydrazide + POCl3\text{POCl}_3, 100°C
2Sulfonation of phenyl ringH2SO4\text{H}_2\text{SO}_4, CH3SO3H\text{CH}_3\text{SO}_3\text{H}
3Methylation of sulfonic acidCH3I\text{CH}_3\text{I}, K2CO3\text{K}_2\text{CO}_3
4Thioether bond formationMercapto-oxadiazole + methyl chloroacetate, base

Pharmacokinetic and Toxicological Considerations

Metabolic Pathways

  • Ester Hydrolysis: Hepatic esterases may cleave the methyl ester to yield a carboxylic acid derivative, altering bioavailability.

  • Sulfonation/Glucuronidation: Phase II metabolism could modify the methylsulfonyl group, influencing excretion .

Toxicity Profile

  • While no direct data exist, structural analogs with sulfonyl groups exhibit renal toxicity at high doses. In vitro cytotoxicity assays are essential to establish safety margins .

Future Research Directions

  • Synthetic Optimization:

    • Develop one-pot methodologies to improve yield and reduce purification steps.

  • Biological Screening:

    • Prioritize antimicrobial and anti-inflammatory assays using standardized protocols (e.g., MIC, COX inhibition).

  • Computational Modeling:

    • Perform QSAR studies to correlate structural features with bioactivity, guiding derivative design .

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